molecular formula C8H8N4O B1376662 5-amino-1H-indazole-3-carboxamide CAS No. 1249631-73-9

5-amino-1H-indazole-3-carboxamide

Cat. No.: B1376662
CAS No.: 1249631-73-9
M. Wt: 176.18 g/mol
InChI Key: UOFWERZHSMPSPG-UHFFFAOYSA-N
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Description

5-amino-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

5-amino-1H-indazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways. Additionally, this compound interacts with other biomolecules such as kinases, further modulating cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of various cancer cell lines, including lung, prostate, and hepatoma cells . This inhibition is primarily due to its impact on cell signaling pathways, such as the p53/MDM2 pathway, which regulates cell cycle and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and reduced proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the receptor’s active site . This binding prevents the receptor from undergoing conformational changes necessary for activation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions and prolonged effects on cell signaling pathways . These findings suggest that the compound maintains its activity over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and receptors . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation, deamination, and conjugation with glucuronic acid . These metabolic processes result in the formation of various metabolites, which can be further excreted from the body. The interactions of this compound with these enzymes and cofactors influence its overall pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution within different cellular compartments . These interactions influence the localization and accumulation of this compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles or nucleophiles under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-indazole-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound valuable for various research and industrial applications .

Properties

IUPAC Name

5-amino-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,9H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFWERZHSMPSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249631-73-9
Record name 5-amino-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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